molecular formula C14H15BrO3 B3115949 (1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic Acid CAS No. 212757-09-0

(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic Acid

Cat. No. B3115949
M. Wt: 311.17 g/mol
InChI Key: OVZXXISOLDHARA-VXGBXAGGSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chirality

  • Synthesis and Stereoisomer Characterization : The compound is used in the synthesis of various stereoisomers, specifically muscarinic antagonists, demonstrating the importance of chirality in pharmaceutical applications. The process involves the synthesis of racemates and chemical resolution into stereoisomers, showcasing its role in stereospecific synthesis and pharmaceutical compound development (Bugno et al., 1997).

Catalysis and Enantioselectivity

  • Catalytic Applications in Asymmetric Suzuki–Miyaura Coupling : This compound is used in the synthesis of chiral 1,2-cyclohexane-bridged bis-N-heterocyclic carbene ligand precursors for palladium catalysts. These catalysts are significant for their role in asymmetric Suzuki–Miyaura couplings, demonstrating its relevance in the development of enantioselective synthesis methods (Li et al., 2014).

Drug Development

  • Key Building Block in Drug Synthesis : The compound is utilized in a large-scale, robust telescoped process for the manufacture of homochiral disubstituted cyclohexanes. This process is integral in the synthesis of various drug candidates, highlighting its application in pharmaceutical research and development (Karlsson et al., 2018).

Analytical Chemistry

  • Chiral Solvating Agents for NMR Spectroscopy : Derivatives of this compound have been synthesized and used as chiral solvating agents in NMR spectroscopy. This application is pivotal in the enantiodiscrimination of chiral carboxylic acids, showcasing its utility in analytical chemistry (Yang et al., 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZXXISOLDHARA-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic Acid
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(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic Acid
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Citations

For This Compound
1
Citations
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
5-Lipoxygenase (5-LO)-activating protein (FLAP) inhibitors have proven to attenuate 5-LO pathway activity and leukotriene production in human clinical trials. However, previous clinical …
Number of citations: 8 pubs.acs.org

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